2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid
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Overview
Description
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.27 g/mol This compound is characterized by the presence of a nitropyridine ring attached to a benzoic acid moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid typically involves the reaction of 5-nitropyridine-2-thiol with 2-bromobenzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-[(5-Aminopyridin-2-yl)sulfanyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The sulfanyl linkage allows for the formation of covalent bonds with target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Nitropyridin-2-yl)thio]benzoic acid: Similar structure but with a thio linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)oxy]benzoic acid: Similar structure but with an oxy linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)amino]benzoic acid: Similar structure but with an amino linkage instead of a sulfanyl linkage.
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
6285-15-0 |
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Molecular Formula |
C12H8N2O4S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)9-3-1-2-4-10(9)19-11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) |
InChI Key |
SUSSSASTTWVZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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